1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-

Medicinal chemistry Fragment-based drug discovery N-protection regioselectivity

1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- is a heterobicyclic building block comprising a pyrazole ring fused to a pyridine ring, bearing a reactive carboxaldehyde at the 3-position and a chlorine atom at the 5-position. The pyrazolo[3,4-c]pyridine core is recognized as a privileged scaffold in fragment-based drug discovery (FBDD) and kinase inhibitor design due to its capacity to engage biological targets through multiple intermolecular interaction vectors.

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
Cat. No. B14176247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=C(N=CC2=NNC(=C21)C=O)Cl
InChIInChI=1S/C7H4ClN3O/c8-7-1-4-5(2-9-7)10-11-6(4)3-12/h1-3H,(H,10,11)
InChIKeyDFKBULNGSXZERR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-: Core Scaffold, Physicochemical Identity, and Strategic Procurement Context


1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- is a heterobicyclic building block comprising a pyrazole ring fused to a pyridine ring, bearing a reactive carboxaldehyde at the 3-position and a chlorine atom at the 5-position. The pyrazolo[3,4-c]pyridine core is recognized as a privileged scaffold in fragment-based drug discovery (FBDD) and kinase inhibitor design due to its capacity to engage biological targets through multiple intermolecular interaction vectors [1]. The 5-chloro substituent imparts distinct electronic and steric properties that modulate regioselectivity in downstream functionalization reactions, while the 3-carboxaldehyde serves as a versatile synthetic handle for generating Schiff bases, hydrazones, and other elaborated chemotypes. This compound is primarily procured as a research intermediate for medicinal chemistry campaigns targeting Pim kinases, GSK-3, NADPH oxidase, and Factor Xa, as documented in multiple patent families [2].

Why 1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- Cannot Be Replaced by Generic In-Class Analogs: Key Differentiation Drivers


Substituting 1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro- with a close analog such as the unsubstituted parent, the 5-bromo, or the 7-chloro regioisomer introduces material risk of synthetic failure or altered biological profile. The 5-chloro substituent dictates the regiochemical outcome of N-protection reactions: the chloro scaffold achieves 92% N-1 selectivity with MsCl, whereas the 5-bromo analog under identical conditions yields a different selectivity pattern [1]. Furthermore, the 5-chloro atom is significantly less susceptible to nucleophilic displacement than the 7-chloro isomer, enabling orthogonal functionalization strategies that would be compromised with the regioisomeric compound [2]. The 3-carboxaldehyde group provides a unique vector for fragment elaboration via condensation reactions that is absent in non-carbonyl analogs. These reactivity differences are not incremental; they determine whether a multistep synthetic route succeeds or fails. The quantitative evidence below establishes where and why this specific substitution pattern matters for procurement decisions.

Quantitative Differentiation Evidence for 1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-: Head-to-Head and Cross-Study Comparator Data


N-1 Protection Regioselectivity: 5-Chloro Achieves 92% N-1 Isomer with Mesyl Chloride Versus Divergent Selectivity for 5-Bromo Analog

In a direct head-to-head comparison of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, the 5-chloro derivative (4a) treated with MsCl/NaH/THF delivered the N-1 mesylated product 5a in 92% yield with 0% N-2 isomer formation (Entry 1). In contrast, the 5-bromo analog (4b) under analogous THP protection conditions (DHP/pTsOH/DCM) exhibited time-dependent selectivity reversal: 2-hour reaction gave 6% N-1 and 75% N-2, while 22-hour reaction gave 82% N-1 and 0% N-2 (Entries 2-3). With SEM protection, the 5-chloro substrate (9a) achieved 45% N-1 and 29% N-2 using NaH, whereas the 5-bromo substrate (8a) gave only 18% N-1 and 32% N-2 (Entries 5-7). This demonstrates that the halogen identity materially alters both reaction kinetics and thermodynamic product distribution [1].

Medicinal chemistry Fragment-based drug discovery N-protection regioselectivity

Nucleophilic Substitution Reactivity: 5-Chloro Isomer Is Significantly Less Reactive Than 7-Chloro Isomer, Enabling Orthogonal Functionalization

Chapman and Hurst (1980) demonstrated that within the pyrazolo[3,4-c]pyridine ring system, the 7-chloro isomer is substantially more susceptible to nucleophilic substitution than the 5-chloro isomer. This empirically established reactivity gradient means that the 5-chloro substituent can survive reaction conditions that would displace a chlorine at the 7-position [1]. This differential reactivity has been exploited in subsequent medicinal chemistry programs: in the design of substituted pyrazolo[3,4-c]pyridines as kinase inhibitors, the 7-chloro group was selectively displaced by aryl amines while the 5-chloro group remained intact, enabling subsequent reduction or further elaboration [2].

Synthetic methodology Nucleophilic aromatic substitution Regioselective functionalization

Synthetic Scalability and Yield: 5-Chloro-1H-pyrazolo[3,4-c]pyridine Prepared in 96% Yield Over Two Steps with Chromatography-Free Isolation

Bedwell et al. (2023) report a robust two-step synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine (4a) starting from 6-chloro-4-methylpyridin-3-amine (2a). Step 1: acetylation and cyclization with NaNO₂/Ac₂O in DCE at room temperature to 90 °C over 20 hours, yielding 1′-{5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1′-one (3a) in 96% yield (6.57 g, 34 mmol) as a white solid, mp 138–139 °C, requiring no chromatographic purification [1]. Step 2: deacetylation with NaOMe/MeOH at room temperature for 15 minutes, yielding 5-chloro-1H-pyrazolo[3,4-c]pyridine (4a) in 95% yield (1.5 g, 10 mmol), mp 225–226 °C. The overall two-step yield is approximately 91%. The use of DCE as co-solvent enhanced scalability and enabled isolation without purification [1]. This synthetic efficiency contrasts with the 5-bromo analog, which required different optimization conditions and demonstrated yield variations dependent on reaction parameters [1].

Process chemistry Scalable synthesis Building block procurement

C-3 Aldehyde as a Differential Synthetic Handle: Distinct LogP and PSA Profile Versus the Non-Carbonyl 5-Chloro Parent

The 3-carboxaldehyde group introduces a polar, hydrogen-bond-accepting functionality that differentiates this compound from the simpler 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold (CAS 76006-08-1). The parent 1H-pyrazolo[3,4-c]pyridine-3-carbaldehyde (CAS 1286755-12-1, without 5-Cl) has a computed LogP of 0.77 and a polar surface area (PSA) of 58.64 Ų . The 5-chloro substitution is expected to increase LogP by approximately 0.5-0.7 units (based on the aromatic chlorine contribution) while maintaining the same PSA, yielding an estimated LogP of ~1.3-1.5 for the target compound . This places the compound within favorable fragment-like physicochemical space for FBDD screening collections where the pyrazolo[3,4-c]pyridine core has been explicitly identified as a 'heteroaromatic ring of the future' warranting systematic exploration [1].

Physicochemical properties Fragment-based drug discovery Lead-likeness

5-Arylcarboximidamide Bioactivity Context: 5-Substituted Pyrazolo[3,4-c]pyridines Deliver Nanomolar Cytotoxicity, Establishing the 5-Chloro Scaffold as a Privileged Bioactive Precursor

Papastathopoulos et al. (2021) demonstrated that 5-arylcarboximidamidopyrazolo[3,4-c]pyridines, derived from the 5-substituted pyrazolo[3,4-c]pyridine scaffold, exhibit potent cytotoxicity against MDA-MB-231 (breast), HT-1080 (fibrosarcoma), and PC-3 (prostate) cancer cell lines, with select analogs showing IC₅₀ values in the medium to high nanomolar range and inducing G0/G1 cell cycle arrest and apoptosis via Akt/ERK/p38 MAPK pathway modulation [1]. A related study by Gavriil et al. (2017) on 3-(3-fluorophenyl) pyrazolo[3,4-c]pyridine derivatives reported antiproliferative IC₅₀ values in the range of 3.0-16.0 μM, with the most potent analogs in the nanomolar to low micromolar range [2]. While the 5-chloro-3-carboxaldehyde compound itself serves as a synthetic precursor rather than a final bioactive agent, its 5-chloro substitution pattern is directly represented in the most potent derivative classes, where chlorine at the 5-position provides both metabolic stability and optimal electronic character for target engagement [3].

Anticancer agents Kinase inhibition Structure-activity relationships

Vectorial Functionalisation Versatility: The 5-Chloro-3-Carboxaldehyde Template Enables Four Distinct Growth Vectors for Fragment Elaboration, Exceeding Mono-Functional Analogs

Bedwell et al. (2023) systematically demonstrated that the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold can be selectively elaborated along four distinct growth vectors in a sequential, vectorially diverse manner: N-1 and N-2 via protection/alkylation, C-3 via tandem Ir-catalyzed borylation and Suzuki-Miyaura cross-coupling, C-5 via Pd-catalyzed Buchwald-Hartwig amination, and C-7 via selective metalation with TMPMgCl·LiCl followed by electrophilic trapping or Negishi cross-coupling [1]. The 5-chloro variant specifically enables C-5 amination to proceed in yields of 62-75% for aromatic amines, with the SEM-protected 5-chloro substrate (9a) showing the most successful reaction profile (97% yield for product 18) [1]. In contrast, analogs lacking the 5-chloro substituent lack this vector entirely, while analogs with different 5-substituents (e.g., 5-bromo) exhibit divergent reactivity profiles in cross-coupling sequences [1].

Late-stage functionalization C-H activation Fragment elaboration

Optimal Procurement and Application Scenarios for 1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-


Fragment-Based Drug Discovery (FBDD) Library Design: Pre-Functionalized Scaffold for Multi-Vector Elaboration

In FBDD campaigns, this compound serves as an ideal starting fragment due to its balanced physicochemical profile (estimated LogP ~1.3-1.5, PSA ~58.6 Ų) and the presence of two pre-installed synthetic handles (5-Cl and 3-CHO) that complement the four growth vectors identified by Bedwell et al. (2023). The compound can enter fragment screening libraries directly, and upon hit identification, the established vectorial functionalization chemistry enables rapid hit-to-lead elaboration without de novo scaffold synthesis [1]. The 5-chloro atom ensures predictable N-1 protection selectivity (92% with MsCl), reducing synthetic route optimization time compared to the 5-bromo analog, which exhibits time-dependent selectivity reversal [1].

Kinase Inhibitor Medicinal Chemistry: Pim Kinase and GSK-3 Targeted Library Synthesis

The pyrazolo[3,4-c]pyridine core is explicitly claimed in patents as a Pim kinase (Pim-1, Pim-2, Pim-3) inhibitory scaffold for cancer therapeutics [2]. The 5-chloro-3-carboxaldehyde variant enables rapid generation of focused compound libraries through condensation of the aldehyde with hydrazines or amines to form hydrazones or imines, followed by C-5 Buchwald-Hartwig amination (62-75% yields) to introduce aromatic amine diversity [1]. This two-step sequence from a single building block generates product diversity orders of magnitude faster than synthesizing each analog from scratch.

Anticancer Lead Optimization: Synthesis of 5-Arylcarboximidamide Derivatives with Nanomolar Cytotoxic Potential

Papastathopoulos et al. (2021) demonstrated that 5-arylcarboximidamidopyrazolo[3,4-c]pyridines exhibit potent cytotoxicity (medium to high nanomolar IC₅₀) against MDA-MB-231, HT-1080, and PC-3 cancer cell lines with selectivity over normal AG01523 fibroblasts [3]. The 5-chloro-3-carboxaldehyde compound provides direct synthetic access to this chemotype: the 3-carboxaldehyde is converted to the carboximidamide via condensation, while the 5-chloro atom is retained or further elaborated. The established SAR from this study indicates that 5-substitution with electron-withdrawing groups (including chlorine) correlates with enhanced potency, making this specific building block strategically aligned with the most active derivative space.

Selective C-7 Functionalization with Intact 5-Chloro Retention: Orthogonal Diversification Strategy

The differential nucleophilic substitution reactivity between 7-Cl and 5-Cl isomers, as established by Chapman and Hurst (1980) [4], enables a unique synthetic strategy where the 5-chloro-3-carboxaldehyde compound can be selectively functionalized at C-7 (via directed metalation with TMPMgCl·LiCl at -40 °C as demonstrated by Bedwell et al. [1]) while the 5-chloro substituent remains intact. This orthogonal reactivity profile is not achievable with the 7-chloro regioisomer and represents a distinct procurement rationale for the 5-chloro variant in laboratories pursuing sequential C-7 then C-5 functionalization sequences.

Quote Request

Request a Quote for 1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.